3-(Chloromethyl)benzaldehyde
Overview
Description
3-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where a chloromethyl group is attached to the benzene ring at the meta position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ and a boiling point of 64.5°C at 0.13 Torr .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
C6H5CHO+CH2O+HCl→C6H4(CH2Cl)CHO+H2O
The reaction is typically carried out at a temperature range of 0-5°C to minimize side reactions and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure better control over reaction conditions and higher efficiency. The use of advanced catalysts and optimized reaction parameters can significantly enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Chloromethyl)benzoic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to 3-(Chloromethyl)benzyl alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(Chloromethyl)benzoic acid.
Reduction: 3-(Chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzaldehyde involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The aldehyde group also makes it susceptible to oxidation and reduction reactions, enabling its transformation into different functional groups .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)benzaldehyde: The chloromethyl group is at the para position, which can influence the reactivity and selectivity of reactions.
2-(Chloromethyl)benzaldehyde: The chloromethyl group is at the ortho position, affecting the steric and electronic properties of the compound.
Uniqueness
3-(Chloromethyl)benzaldehyde is unique due to the position of the chloromethyl group at the meta position, which provides distinct reactivity patterns compared to its ortho and para counterparts. This positioning can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(chloromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAKRWHQNYWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625435 | |
Record name | 3-(Chloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77072-00-5 | |
Record name | 3-(Chloromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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